4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide
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Overview
Description
4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is a complex organic compound that features a quinazoline core, a sulfur-containing side chain, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the quinazoline core.
Attachment of the Methylsulfanyl Group: This can be done through a thiolation reaction, where a methylthiol reagent is introduced to the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinazoline core or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified quinazoline derivatives.
Substitution: Various substituted quinazoline compounds.
Scientific Research Applications
4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl methyl sulfone: Similar in structure but lacks the quinazoline core.
Bis(4-chlorophenyl) disulfide: Contains two chlorophenyl groups connected by a disulfide bond.
4-Chlorophenyl-2-hydroxyethyl sulfide: Similar sulfur-containing compound but with a hydroxyethyl group.
Uniqueness
4-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is unique due to its combination of a quinazoline core with both a chlorophenyl and a methylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c1-19-15-17-13-5-3-2-4-12(13)14(18-15)20-11-8-6-10(16)7-9-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOLPCILJMUBOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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